molecular formula C16H16N4O3 B3005655 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034491-80-8

1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B3005655
CAS RN: 2034491-80-8
M. Wt: 312.329
InChI Key: DDIISKHMPPFVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial properties. They act by interfering with the synthesis of the bacterial cell wall or by inhibiting essential enzymes within the bacterial cells. This makes them potential candidates for the development of new antibacterial agents, especially in the face of rising antibiotic resistance .

Antifungal Efficacy

Similar to their antibacterial action, imidazole compounds can also be effective against fungal pathogens. They can disrupt the integrity of the fungal cell membrane, leading to cell death. This property is particularly useful in treating fungal infections that are resistant to conventional antifungal drugs .

Anticancer Potential

The structural complexity of imidazole derivatives allows them to interact with various biological targets, including those involved in cancer progression. Research has shown that these compounds can inhibit cancer cell growth and induce apoptosis, making them promising leads in anticancer drug design .

Anti-inflammatory Properties

Imidazole derivatives have been found to possess anti-inflammatory activities by modulating the production of inflammatory cytokines and inhibiting the enzymes that contribute to inflammation. This application is crucial for the treatment of chronic inflammatory diseases .

Antiviral Applications

The ability of imidazole derivatives to interfere with viral replication makes them valuable in the research of antiviral drugs. They can target specific proteins or enzymes necessary for the life cycle of viruses, offering a pathway to combat viral infections .

Enzyme Inhibition

Imidazole compounds are known to act as inhibitors for various enzymes, such as cytochrome P450s, which are involved in drug metabolism. By inhibiting these enzymes, they can modulate the pharmacokinetics of drugs and are useful in the study of drug-drug interactions .

Neuroprotective Effects

Research has indicated that imidazole derivatives can exert neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases. They may protect neurons from oxidative stress and apoptosis, which are common pathways in neurodegeneration .

Gastrointestinal Therapeutics

Due to their ability to inhibit proton pumps, some imidazole derivatives are used in the treatment of gastrointestinal disorders such as peptic ulcers. They reduce stomach acid secretion and promote healing of the gastric lining .

properties

IUPAC Name

1-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-14-5-6-15(22)20(14)11-7-18(8-11)16(23)9-19-10-17-12-3-1-2-4-13(12)19/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIISKHMPPFVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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